molecular formula C13H24N2O2 B13005263 Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate

Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate

Cat. No.: B13005263
M. Wt: 240.34 g/mol
InChI Key: FIXKSCLVBGKPPJ-UHFFFAOYSA-N
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Description

Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is a derivative of carbamate and features a cyclopenta[c]pyridine ring system. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate cyclopenta[c]pyridine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can be reduced to form different reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate involves its interaction with specific molecular targets. For example, it has been studied as a protease-activated receptor 1 (PAR1) antagonist, which can prevent thrombotic cardiovascular events by inhibiting platelet aggregation . The compound binds to the PAR1 receptor, blocking its activation and subsequent signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl n-{octahydro-1h-cyclopenta[b]pyridin-5-yl}carbamate
  • tert-butyl n-{octahydro-1h-cyclopenta[c]pyran-5-yl}carbamate

Uniqueness

Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate is unique due to its specific ring structure and the presence of the tert-butyl carbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-5-yl)carbamate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-5-4-9-8-14-7-6-10(9)11/h9-11,14H,4-8H2,1-3H3,(H,15,16)

InChI Key

FIXKSCLVBGKPPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2C1CCNC2

Origin of Product

United States

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